

Technical Guide: 3-Chloro-4-hydroxy-5-nitrobenzotrile as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name:	3-Chloro-4-hydroxy-5-nitrobenzotrile
CAS No.:	1689-88-9
Cat. No.:	B169153

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Executive Summary

3-Chloro-4-hydroxy-5-nitrobenzotrile (CAS No. 1689-88-9) is a highly functionalized aromatic building block characterized by the presence of a phenolic hydroxyl group, an electron-withdrawing nitro group, a halogen (chlorine), and a nitrile moiety.^{[1][2]} This unique substitution pattern imparts significant acidity to the phenol and activates the aromatic ring toward nucleophilic aromatic substitution (

), making it a versatile scaffold in medicinal chemistry.

Its primary pharmaceutical relevance lies in two domains:

- **Anthelmintics:** It serves as a structural analog and synthetic precursor to salicylanilide and benzotrile-based anthelmintics (e.g., Nitroxynil analogs).

- **COMT Inhibitors:** It represents a strategic intermediate for accessing 3,4-dihydroxy-5-nitrobenzonitrile, the key pharmacophore found in Parkinson's disease drugs like Entacapone.

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]

The compound's reactivity is defined by the "push-pull" electronic effects of its substituents. The nitro and nitrile groups strongly withdraw electron density, increasing the acidity of the hydroxyl group (approximate pKa ~4.0–5.0) and activating the carbon-chlorine bond for displacement.

Table 1: Physicochemical Specifications

Property	Specification
Chemical Name	3-Chloro-4-hydroxy-5-nitrobenzonitrile
CAS Number	1689-88-9
Molecular Formula	
Molecular Weight	198.56 g/mol
Appearance	Yellow to orange crystalline powder
Melting Point	140–145 °C (Typical range)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH)
Acidity (pKa)	~4.5 (Predicted)
Hazards	Toxic if swallowed (Uncoupler of oxidative phosphorylation), Skin/Eye Irritant

Synthetic Pathways[7][8]

The synthesis of **3-Chloro-4-hydroxy-5-nitrobenzonitrile** typically proceeds via the electrophilic aromatic substitution of 4-hydroxybenzonitrile or 3-chloro-4-hydroxybenzonitrile.

The sequence must be carefully controlled to prevent over-nitration (forming picric acid derivatives) or hydrolysis of the nitrile.

Primary Synthesis Route (Nitration)

The most robust industrial route involves the nitration of 3-chloro-4-hydroxybenzonnitrile.

Reaction Logic:

- Precursor Selection: 3-Chloro-4-hydroxybenzonnitrile is used because the chlorine atom directs the incoming nitro group to the ortho position (relative to the hydroxyl), which is the vacant 5-position.
- Nitrating Agent: A mixture of concentrated Nitric Acid () and Sulfuric Acid () or Acetic Acid is used. The temperature is kept low (<20°C) to avoid hydrolyzing the nitrile group to an amide.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis of the target molecule and its downstream conversion into the Entacapone intermediate (3,4-dihydroxy-5-nitrobenzonnitrile).

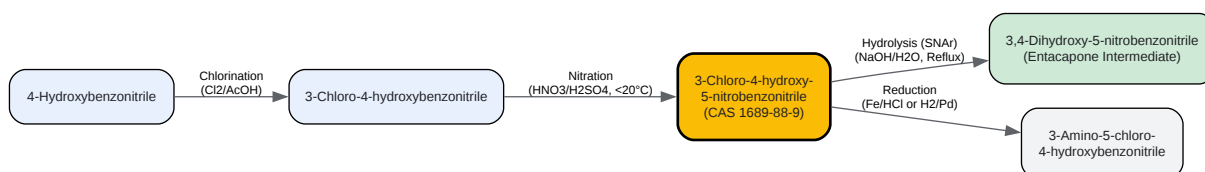


Fig 1. Synthesis and Transformation Pathways of 3-Chloro-4-hydroxy-5-nitrobenzonnitrile

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Caption: Synthesis pathway showing the nitration of the chlorinated precursor and subsequent hydrolysis to the catechol pharmacophore.

Pharmaceutical Applications

Intermediate for COMT Inhibitors (Entacapone)

The target compound is a valuable precursor for 3,4-dihydroxy-5-nitrobenzotrile, the catechol core of Entacapone (Comtan).

- Mechanism: The chlorine atom at the 3-position is activated by the ortho-nitro and para-cyano groups. Treatment with aqueous sodium hydroxide (NaOH) facilitates a Nucleophilic Aromatic Substitution (

), replacing the chlorine with a hydroxyl group.
- Advantage: This route avoids the use of expensive 5-nitrovanillin and provides a potentially cleaner impurity profile compared to the demethylation of methoxy-analogs.

Anthelmintic Development (Nitroxynil Analogs)

The compound is a direct structural analog of Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzotrile), a veterinary fasciolicide.

- SAR Studies: In drug discovery, the chloro-analog is often synthesized to study the Structure-Activity Relationship (SAR) of halogenated salicylanilides/benzonitriles. The substitution of Iodine with Chlorine alters lipophilicity (

) and metabolic stability without changing the core pharmacophore.
- Mechanism of Action: Like Nitroxynil, this compound acts as an uncoupler of oxidative phosphorylation in the mitochondria of parasites, disrupting ATP production.

Experimental Protocol: Hydrolysis to Catechol Intermediate

This protocol describes the conversion of **3-Chloro-4-hydroxy-5-nitrobenzotrile** to 3,4-dihydroxy-5-nitrobenzotrile, validating its utility as a COMT inhibitor precursor.

Objective: Replace the C-3 Chlorine with a Hydroxyl group via

Reagents:

- **3-Chloro-4-hydroxy-5-nitrobenzonitrile** (10.0 g, 50 mmol)
- Sodium Hydroxide (NaOH), 4M aqueous solution (50 mL)
- Hydrochloric Acid (HCl), 6M (for acidification)
- Ethanol (optional co-solvent)

Procedure:

- **Dissolution:** Charge a 250 mL round-bottom flask with 10.0 g of the starting material. Add 50 mL of 4M NaOH. The solution will turn deep orange/red due to the formation of the phenolate dianion.
- **Reflux:** Heat the mixture to reflux (approx. 100°C) with vigorous magnetic stirring. Monitor the reaction by HPLC or TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The reaction typically requires 4–8 hours for completion.
- **Cooling:** Cool the reaction mixture to room temperature (25°C), then to 0–5°C in an ice bath.
- **Acidification:** Carefully add 6M HCl dropwise until the pH reaches ~1–2. The product, 3,4-dihydroxy-5-nitrobenzonitrile, will precipitate as a yellow/brown solid.
- **Isolation:** Filter the solid under vacuum. Wash the cake with ice-cold water (2 x 20 mL) to remove inorganic salts.
- **Purification:** Recrystallize from water/ethanol to obtain the pure catechol intermediate.

Expected Yield: 85–90%.

Quality Control & Analytical Methods

For pharmaceutical grade intermediates, impurity profiling is critical.

Table 2: HPLC Method Parameters

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	10% B to 90% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm and 310 nm (Nitro-phenol absorption)
Retention Time	~8.5 min (Starting Material); ~6.2 min (Hydrolyzed Product)

Safety & Handling (HSE)

Critical Hazard:Uncoupling Agent. Like many nitro-phenols (e.g., DNP), this compound can uncouple oxidative phosphorylation. Ingestion or significant transdermal absorption can lead to hyperthermia, metabolic acidosis, and rapid fatigue.

- PPE: Full chemical suit, nitrile gloves (double gloved), and P3 respirator/fume hood are mandatory.
- Storage: Store in a cool, dry place away from strong bases and reducing agents.
- Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides () and hydrogen chloride ().

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